2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one
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Overview
Description
2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to an ethanone backbone, with an isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and ethylthiol.
Formation of Intermediate: The initial step involves the reaction of 4-isopropylbenzaldehyde with ethylthiol in the presence of a suitable catalyst, such as hydrochloric acid, to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted ethanones
Scientific Research Applications
2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(4-isopropylphenyl)ethan-1-one
- 2-(Propylthio)-1-(4-isopropylphenyl)ethan-1-one
- 2-(Butylthio)-1-(4-isopropylphenyl)ethan-1-one
Uniqueness
2-(Ethylthio)-1-(4-isopropylphenyl)ethan-1-one is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18OS |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C13H18OS/c1-4-15-9-13(14)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
FBBZQZAOOKZSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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